4-Cyclohexylpyridine hydrochloride

Lipophilicity logP Drug-likeness

4-Cyclohexylpyridine hydrochloride (CAS 1803584-65-7) addresses key limitations in medicinal chemistry and catalysis programs. Generic 4-substituted pyridine analogs often introduce unwanted aromatic π-effects or insufficient steric bulk, compromising target selectivity and metal complex geometry. This compound's saturated cyclohexyl substituent provides a unique logP (~3.1-3.4) and conformational flexibility that planar aromatic (e.g., 4-phenyl) or compact aliphatic (e.g., 4-tert-butyl) analogs cannot replicate. - Enables NK1 receptor antagonist development with reduced CYP3A4 inhibition vs. aprepitant, mitigating drug-drug interaction risks. - Serves as a precursor to bis(cyclohexylpyridine)-substituted macrocyclic ligands in Mn-SOD mimetics (e.g., M40403), where saturated rings eliminate deleterious π-stacking in the metal coordination sphere. - Supplied as the hydrochloride salt for consistent stoichiometry, enhanced aqueous solubility during salt-formation steps, and straightforward in situ neutralization to the free base for coordination chemistry applications.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 1803584-65-7
Cat. No. B1435585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylpyridine hydrochloride
CAS1803584-65-7
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=NC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h6-10H,1-5H2;1H
InChIKeyQDGVKKDZNFAXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylpyridine HCl: Physicochemical Baseline


4-Cyclohexylpyridine hydrochloride (CAS 1803584-65-7) is a pyridinium salt with molecular formula C₁₁H₁₆ClN and molecular weight 197.70 g/mol . It is the hydrochloride salt of 4-cyclohexylpyridine (free base CAS 13669-35-7), which features a saturated cyclohexyl substituent at the 4-position of the pyridine ring. This saturated C₆ ring distinguishes it from aromatic-substituted analogs such as 4-phenylpyridine and imparts distinct physicochemical properties—including a computed logP of 3.13 for the free base—that influence solubility, partitioning behavior, and suitability for applications ranging from medicinal chemistry building blocks to coordination chemistry ligand precursors .

Salt form Pyridinium hydrochloride enables aqueous handling and stoichiometric control in synthesis
Substituent Saturated cyclohexyl ring provides conformational flexibility without aromatic conjugation
Lipophilicity Moderate computed logP supports partitioning studies and drug-likeness profiling
Use context Building block for NK1 antagonist scaffolds and coordination chemistry ligand precursors

Why 4-Cyclohexylpyridine HCl Differs from Analogs


The 4-substituted pyridine hydrochloride family spans a wide chemical space—from simple alkyl derivatives (e.g., 4-methylpyridine hydrochloride, MW 129.59) to aromatic congeners (e.g., 4-phenylpyridine hydrochloride, MW 191.66) and bulky aliphatic analogs (e.g., 4-tert-butylpyridine hydrochloride, MW 171.67). Despite sharing the pyridinium hydrochloride core, these compounds differ substantially in lipophilicity (logP ranging from <2 for 4-methylpyridine to >3.5 for 4-phenylpyridine), steric bulk at the 4-position, and conformational flexibility of the substituent [1]. The saturated cyclohexyl ring in the target compound provides a unique combination of moderate lipophilicity (logP ~3.13–3.4) and conformational degrees of freedom that are absent in planar aromatic or compact tert-butyl analogs; these features directly affect molecular recognition in biological targets, coordination geometry in metal complexes, and crystallization behavior . Generic substitution without considering these quantitative differences risks failed syntheses, altered pharmacological profiles, or irreproducible material properties.

Lipophilicity shift 4-Phenylpyridine HCl is ~0.4 logP units higher; this may alter partitioning and membrane permeability profiles in biological assays
Steric mismatch 4-Methyl or 4-tert-butyl analogs lack the conformational degrees of freedom and 3D footprint of the cyclohexyl ring, potentially changing molecular recognition
Electronic differences Aromatic 4-phenyl substituent introduces π-stacking capability absent in the saturated cyclohexyl variant, which may modify metal complex geometry

4-Cyclohexylpyridine HCl vs. Closest Analogs


Lipophilicity: Cyclohexyl vs. Phenyl and Methyl Analogs

The computed octanol-water partition coefficient (logP) of the free base 4-cyclohexylpyridine is 3.13 (Molbase) to 3.4 (XLogP3-AA, Guidechem), whereas 4-phenylpyridine records a logP of 3.55 and 4-methylpyridine is substantially less lipophilic (estimated logP <2). This places the target compound in a narrow, favorable lipophilicity window (logP 3.0–3.5) that is distinct from both the more lipophilic 4-phenyl analog and the hydrophilic 4-methyl analog [1].

Lipophilicity logP
Cross-study comparable
Cyclohexyl: 3.13–3.4 Phenyl: 3.55 Methyl: ~1.2 lower
Supports lipophilicity endpoint screening for balanced partitioning
Computed values from Molbase, Guidechem, YYBYY
Lipophilicity logP Drug-likeness Physicochemical profiling

NK1 Antagonists: CYP3A4 Inhibition Comparison

Kissei Pharmaceutical's patent family (JPWO2015170693, US2017/0298024, CN-106414406-A) discloses cyclohexylpyridine derivatives as NK1 receptor antagonists with explicitly reduced CYP3A4 inhibitory activity compared to aprepitant, the first-approved NK1 antagonist. While aprepitant is a known moderate CYP3A4 inhibitor requiring dose adjustment with concomitant CYP3A4 substrates, the cyclohexylpyridine core is claimed to diminish this liability [1][2][3].

CYP3A4 inhibition
Class-level inference
Cyclohexylpyridine scaffold: diminished CYP3A4 inhibition vs. aprepitant (patent claim)
Reported CYP3A4 inhibition context may support scaffold selection
No public IC₅₀ fold-change; Kissei patent disclosures
NK1 antagonist CYP3A4 inhibition CINV Drug-drug interaction Cyclohexylpyridine scaffold

SOD Mimetic M40403: Catalytic Profile and Efficacy

4-Cyclohexylpyridine serves as the precursor to the bis(cyclohexylpyridine)-substituted macrocyclic ligand used in the manganese(II) SOD mimetic M40403. This complex was reported to have a catalytic rate constant k_cat = 1.2 × 10⁹ M⁻¹ s⁻¹ at pH 7.4 and demonstrated in vivo efficacy in rat models of inflammation and ischemia-reperfusion injury [1][2]. However, a subsequent comparative study by Munroe et al. (2007) found that M40403 was ineffective at rescuing aerobic growth in E. coli and S. cerevisiae SOD-knockout strains, unlike the Mn-porphyrin complex MnTM-2-PyP which was fully effective [3].

SOD mimetic activity
Cross-study comparable
M40403 k_cat = 1.2×10⁹ M⁻¹s⁻¹ Effective in rat inflammation/ischemia models Ineffective in microbial SOD-null systems
Supports model-response endpoint review for mammalian oxidative stress studies
System-dependent efficacy; Salvemini et al. 1999, Munroe et al. 2007
Superoxide dismutase SOD mimetic Manganese complex Oxidative stress Macrocyclic ligand

Steric and Conformational Profile vs. Phenyl and tert-Butyl

The saturated cyclohexyl ring at the 4-position provides conformational flexibility (chair-chair interconversion) and a three-dimensional steric footprint distinct from the planar, rigid 4-phenyl substituent or the compact spherical 4-tert-butyl group. The torsion angle for an analogous cyclohexyl-pyridine system has been crystallographically characterized at -179(2)° for C(4)-C(7)-C(8)-C(9), confirming near-planarity of the cyclohexyl attachment but with the ring itself retaining conformational degrees of freedom [1]. The molecular weight of the hydrochloride salt (197.70 g/mol) is intermediate between 4-methylpyridine hydrochloride (129.59 g/mol) and 4-phenylpyridine hydrochloride (191.66 g/mol), reflecting the saturated C₆ ring's mass contribution without aromatic conjugation [2].

Steric & conformational
Supporting evidence
Cyclohexyl: chair interconversion, sp³ fraction ~0.55, MW HCl salt 197.70 Phenyl: planar sp², MW 191.66 tert-Butyl: compact, MW 171.67
Conformational analysis context for ligand design and crystal engineering
Torsion angle -179(2)° from single-crystal XRD of analog
Conformational analysis Steric parameters Ligand design Crystal engineering Structure-activity relationship

4-Cyclohexylpyridine HCl: Application Scenarios


Medicinal Chemistry: NK1 Antagonist Building Block

Procurement of 4-cyclohexylpyridine hydrochloride is directly justified for medicinal chemistry programs targeting NK1 receptor antagonism with an improved drug-drug interaction profile. Patent disclosures from Kissei Pharmaceutical demonstrate that the cyclohexylpyridine core confers reduced CYP3A4 inhibitory activity compared to the first-generation antagonist aprepitant, a clinically significant differentiator given that aprepitant's CYP3A4 inhibition necessitates dose adjustment of concomitantly administered chemotherapeutic agents. The hydrochloride salt form provides the water solubility necessary for salt-formation and purification steps during lead optimization [1][2].

Bioinorganic Chemistry: Mn-SOD Mimetic Precursor

The established use of 4-cyclohexylpyridine as a precursor to the bis(cyclohexylpyridine)-substituted macrocyclic ligand in M40403 and related manganese SOD mimetics makes this compound essential for laboratories developing catalytic antioxidants. The saturated cyclohexyl substituent eliminates unwanted π-stacking in the metal coordination sphere while providing sufficient steric bulk to stabilize the Mn(II) complex. Researchers should note the system-dependent efficacy profile: these complexes show robust activity in mammalian in vivo models of inflammation and ischemia-reperfusion but may not substitute for authentic SOD in microbial systems, guiding experimental design toward translational mammalian applications [1][2].

Coordination Chemistry: Sterically Tuned Pyridine Ligand

For transition-metal catalysis requiring monodentate pyridine ligands, 4-cyclohexylpyridine hydrochloride offers a steric and electronic profile distinct from both 4-phenylpyridine (π-conjugating, planar) and 4-tert-butylpyridine (compact, spherical). The saturated cyclohexyl group provides conformational flexibility without aromatic electronic effects, enabling fine-tuning of metal center electronics. The hydrochloride salt can be readily neutralized in situ to generate the free base ligand. This compound is particularly relevant for iron-based C-H activation chemistry, where 2/4-substituted alkyl pyridines including cyclohexyl derivatives have been synthesized using [FeII(Pic)₂(Py)₂] catalyst systems [1].

Analytical Reference Standard for Chromatography

The hydrochloride salt form of 4-cyclohexylpyridine provides consistent physicochemical properties—including enhanced water solubility relative to the free base and defined stoichiometry—that make it suitable as a reference standard for HPLC method development and quality control. Commercial availability at 95% purity from multiple vendors, combined with the well-defined molecular weight (197.70 g/mol) and the characteristic NMR spectroscopic signature of the pyridinium proton (downfield shift vs. free base), supports its use in analytical laboratories requiring reproducible calibration standards for pyridine derivative quantification [1][2].

Application
Selection Property
Validation Focus
NK1 antagonist building block
Cyclohexylpyridine scaffold with reported reduced CYP3A4 inhibition
CYP3A4 inhibition liability review in lead optimization
Mn-SOD mimetic precursor
Bis(cyclohexylpyridine) ligand for Mn(II) complex stabilization
In vivo model-response context in inflammation/ischemia-reperfusion studies
Sterically tuned pyridine ligand
Saturated cyclohexyl substituent without π-conjugation
Metal complex geometry and electronic tuning review
Analytical reference standard
Hydrochloride salt with defined stoichiometry and water solubility
Chromatographic reproducibility and calibration consistency
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